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molecular formula C11H9NOS B8482321 2-Phenyl-1-cyclopropanecarbonyl isothiocyanate

2-Phenyl-1-cyclopropanecarbonyl isothiocyanate

Cat. No. B8482321
M. Wt: 203.26 g/mol
InChI Key: IYHCVXHCSSQPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135466B2

Procedure details

2-Phenyl-1-cyclopropanecarbonyl isothiocyanate was prepared using commercially available 2-phenyl-1-cyclopropanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. N-{4-[(6,7-Dimethoxy-4-quinolyl)oxy]phenyl}-N-ethylamine (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-phenyl-1-cyclopropanecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (43 mg, yield 53%).
Quantity
80 mg
Type
reactant
Reaction Step One
Name
N-{4-[(6,7-Dimethoxy-4-quinolyl)oxy]phenyl}-N-ethylamine
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C2CC2C(Cl)=O)C=CC=CC=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][C:24]=1[O:25][CH3:26])[N:21]=[CH:20][CH:19]=[C:18]2[O:27][C:28]1[CH:33]=[CH:32][C:31]([NH:34][CH2:35][CH3:36])=[CH:30][CH:29]=1.[C:37]1([CH:43]2[CH2:45][CH:44]2[C:46]([N:48]=[C:49]=[S:50])=[O:47])[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1(C)C=CC=CC=1.C(O)C>[C:37]1([CH:43]2[CH2:45][CH:44]2[C:46]([N:48]=[C:49]=[S:50])=[O:47])[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][C:24]=1[O:25][CH3:26])[N:21]=[CH:20][CH:19]=[C:18]2[O:27][C:28]1[CH:33]=[CH:32][C:31]([N:34]([CH2:35][CH3:36])[C:49]([NH:48][C:46]([CH:44]2[CH2:45][CH:43]2[C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[O:47])=[S:50])=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(C1)C(=O)Cl
Step Two
Name
N-{4-[(6,7-Dimethoxy-4-quinolyl)oxy]phenyl}-N-ethylamine
Quantity
50 mg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)NCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(C1)C(=O)N=C=S
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(C1)C(=O)N=C=S
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N(C(=S)NC(=O)C1C(C1)C1=CC=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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